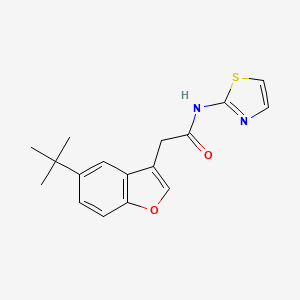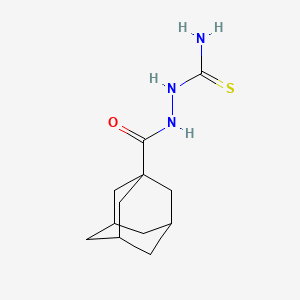
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as PDHI, is a chemical compound that belongs to the class of isoquinolinimines. PDHI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by PDHI has been shown to have therapeutic potential in cancer and other diseases.
作用机制
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide exerts its effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can trigger cell death. In cancer cells, which often have defects in DNA repair pathways, PARP inhibition can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage and cell death, and modulation of inflammatory and immune responses. This compound has also been shown to cross the blood-brain barrier and have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has several advantages for use in laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in cancer and other diseases. However, this compound also has some limitations, including its relatively complex synthesis, its potential toxicity, and the need for further studies to fully understand its mechanism of action and therapeutic potential.
未来方向
There are several future directions for research on 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, including:
1. Further studies to elucidate the mechanism of action of this compound and its effects on DNA repair and cell death pathways.
2. Investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies, such as chemotherapy and radiation therapy.
3. Development of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
4. Exploration of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of this compound in the modulation of inflammatory and immune responses in various diseases.
合成方法
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate 2-phenyl-1,4-dihydroisoquinoline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product, this compound hydrobromide.
科学研究应用
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which leads to DNA damage and cell death. This compound has also been investigated for its anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.BrH/c16-15-10-12-6-4-5-7-13(12)11-17(15)14-8-2-1-3-9-14;/h1-9,16H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILHYAHRIZESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-amino-4-isobutyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-biphenylyl)methanone](/img/structure/B5120165.png)
![10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5120178.png)
![1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5120179.png)

![ethyl 3-benzyl-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5120189.png)
![ethyl 2-[(isopropoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5120197.png)
![3-(diphenylmethyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5120202.png)
![5-(4-cyclohexylphenyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5120215.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5120217.png)
![N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5120225.png)


![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
